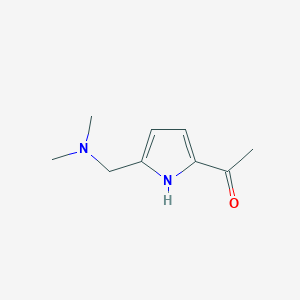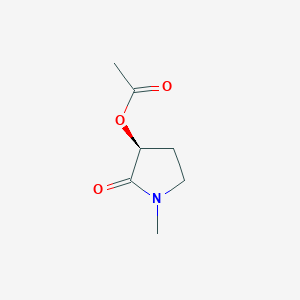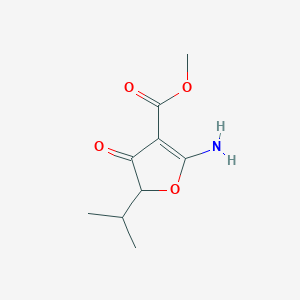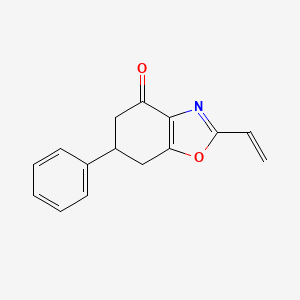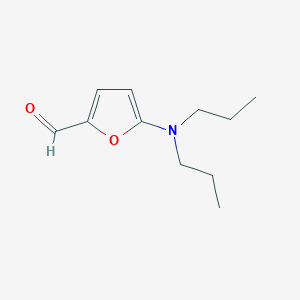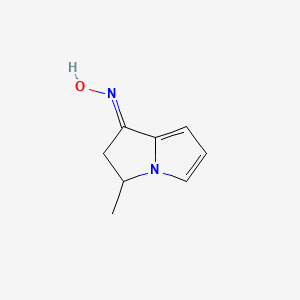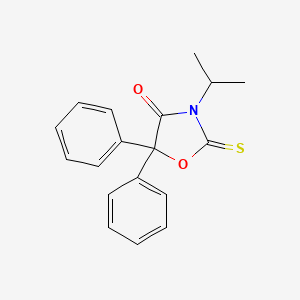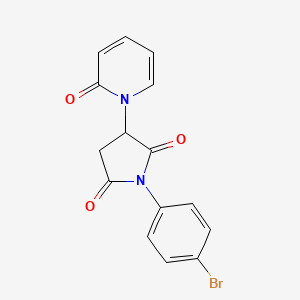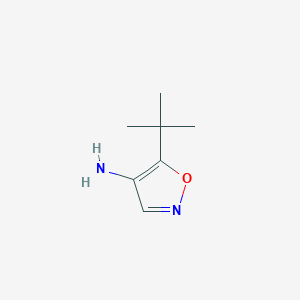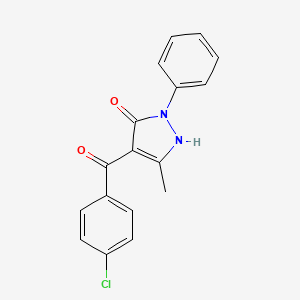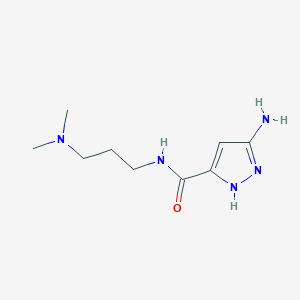
3-Amino-N-(3-(dimethylamino)propyl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-N-(3-(dimethylamino)propyl)-1H-pyrazole-5-carboxamide is a chemical compound with a complex structure that includes both amino and carboxamide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(3-(dimethylamino)propyl)-1H-pyrazole-5-carboxamide typically involves the reaction of 3-(dimethylamino)propylamine with a suitable pyrazole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, which allows for better control over reaction conditions and higher yields. Additionally, the use of automated systems can help in monitoring and optimizing the reaction parameters to ensure consistent quality and purity of the final product .
化学反応の分析
Types of Reactions
3-Amino-N-(3-(dimethylamino)propyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds and other derivatives .
科学的研究の応用
3-Amino-N-(3-(dimethylamino)propyl)-1H-pyrazole-5-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
作用機序
The mechanism of action of 3-Amino-N-(3-(dimethylamino)propyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological processes. The exact mechanism depends on the specific application and the target molecule involved .
類似化合物との比較
Similar Compounds
1,3-Propanediamine, N,N-dimethyl-: This compound has a similar structure but lacks the pyrazole ring, making it less complex and potentially less versatile in its applications.
3,3′-Diamino-N-methyldipropylamine: This compound also contains amino and dimethylamino groups but differs in its overall structure and properties.
Uniqueness
3-Amino-N-(3-(dimethylamino)propyl)-1H-pyrazole-5-carboxamide is unique due to its combination of functional groups and its potential for diverse applications. The presence of both amino and carboxamide groups, along with the pyrazole ring, allows for a wide range of chemical reactions and interactions with biological targets, making it a valuable compound in various fields of research and industry .
特性
分子式 |
C9H17N5O |
|---|---|
分子量 |
211.26 g/mol |
IUPAC名 |
3-amino-N-[3-(dimethylamino)propyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C9H17N5O/c1-14(2)5-3-4-11-9(15)7-6-8(10)13-12-7/h6H,3-5H2,1-2H3,(H,11,15)(H3,10,12,13) |
InChIキー |
AVYMVWHDPHAAAA-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCNC(=O)C1=CC(=NN1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


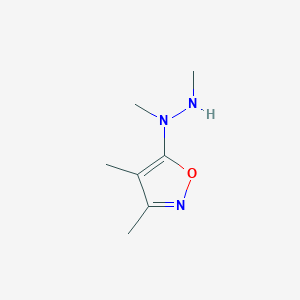
![2-(Chloromethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12872386.png)

